L-METHIONINE (METHYL-13C)
Description
Properties
Molecular Weight |
150.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies
Chemical Synthesis Approaches for L-Methionine (Methyl-13C)
The chemical synthesis of L-Methionine (Methyl-13C) provides a direct and highly controllable method for introducing the isotopic label. These approaches are particularly advantageous when high purity and specific labeling are required.
One common strategy involves the reaction of L-homocysteine with a ¹³C-labeled methylating agent. A prominent example is the use of iodomethane-¹³C (¹³CH₃I). In this reaction, the sulfur atom of L-homocysteine acts as a nucleophile, attacking the electrophilic methyl carbon of iodomethane-¹³C to form the thioether bond, resulting in L-Methionine (Methyl-¹³C). redalyc.org
More advanced and versatile methods, such as palladium-catalyzed C(sp³)–H functionalization, have also been developed for the synthesis of ¹³C methyl-labeled amino acids. These methods offer high regio- and stereoselectivity, which is crucial for producing the biologically active L-enantiomer. While the primary literature often focuses on other amino acids, the principles of these reactions can be extended to the synthesis of L-Methionine (Methyl-¹³C). chemie-brunschwig.ch
Enzymatic synthesis presents another powerful chemical approach, offering high stereospecificity. For instance, L-methionine can be produced with high yield from a precursor like O-acetyl-L-homoserine and methyl mercaptan (CH₃SH) through an enzymatic conversion. google.com To produce the ¹³C-labeled version, ¹³C-methyl mercaptan would be used as the substrate. This method can selectively produce the L-isomer, which is a significant advantage over classical chemical syntheses that often result in a racemic mixture of L- and D-isomers. redalyc.org
Table 1: Comparison of Chemical Synthesis Approaches for L-Methionine (Methyl-13C)
| Synthesis Approach | Key Reagents | Key Advantages | Key Considerations |
|---|---|---|---|
| Alkylation of L-Homocysteine | L-Homocysteine, Iodomethane-¹³C | Direct, relatively simple procedure. | Availability and cost of starting materials. |
| Palladium-Catalyzed C(sp³)–H Functionalization | Protected amino acid precursor, Palladium catalyst, ¹³C-methyl source | High regio- and stereoselectivity. | Complexity of the catalytic system and reaction conditions. |
| Enzymatic Synthesis | L-methionine precursor (e.g., O-acetyl-L-homoserine), ¹³C-methyl mercaptan, Specific enzyme (e.g., O-acetylhomoserine sulfhydrylase) | High stereospecificity (produces L-isomer), Milder reaction conditions. | Enzyme availability and stability, cost of enzymatic precursors. |
Biosynthetic Routes for 13C-Methyl Labeling of Methionine in Biological Systems
Utilizing the metabolic machinery of microorganisms like Escherichia coli and yeast (Pichia pastoris or Saccharomyces cerevisiae) is a common and cost-effective strategy for producing L-Methionine (Methyl-¹³C), especially for protein labeling in NMR studies. This is typically achieved by supplementing the growth medium with ¹³C-labeled precursors.
In these biological systems, the direct addition of L-Methionine (Methyl-¹³C) to the culture medium is a straightforward and highly efficient method. The externally supplied labeled methionine is readily taken up by the cells and incorporated into newly synthesized proteins, effectively suppressing the endogenous methionine biosynthesis pathway. researchgate.net
Alternatively, specific ¹³C-labeled precursors that feed into the methionine biosynthesis pathway can be used. In bacteria like E. coli, methionine is synthesized via two main pathways: the trans-sulfurylation and the direct-sulfurylation pathways. isotope.com The final step in both pathways involves the methylation of homocysteine to form methionine, a reaction catalyzed by methionine synthase. scielo.org.co By providing a ¹³C-labeled methyl donor at this stage, the methyl group of the resulting methionine becomes isotopically labeled.
For example, 4-([¹³C]methylthio)-2-oxobutanoate can serve as a precursor for the ε-methyl group-selective ¹³C-incorporation of methionine. researchgate.net In some eukaryotic systems like yeast, which are often preferred for expressing eukaryotic proteins, similar strategies of precursor feeding are employed. researchgate.net However, the efficiency of precursor uptake and incorporation can sometimes be lower in eukaryotes compared to bacteria due to cellular compartmentalization. researchgate.net
Table 2: Key Precursors for Biosynthetic ¹³C-Methyl Labeling of Methionine
| Precursor | Expression System | Pathway of Incorporation | Typical Labeling Efficiency |
|---|---|---|---|
| L-Methionine (Methyl-¹³C) | E. coli, Yeast, Mammalian Cells | Direct incorporation into proteins | High (>95%) isotope.com |
| 4-([¹³C]methylthio)-2-oxobutanoate | E. coli | Converted to L-Methionine (Methyl-¹³C) via the methionine salvage pathway | High, with minimal scrambling researchgate.net |
| ¹³C-Methanol | Methylotrophic Yeast (e.g., Pichia pastoris) | Serves as a carbon source that can contribute to the one-carbon pool for methionine synthesis | Dependent on culture conditions and metabolic flux |
Strategies for Achieving High Isotopic Enrichment for Research Applications
High isotopic enrichment of L-Methionine (Methyl-¹³C) is crucial for many research applications, particularly for enhancing the sensitivity and resolution of NMR spectroscopy. Several strategies are employed to maximize the incorporation of the ¹³C label.
For protein expression in microbial systems, using a minimal growth medium is essential. This ensures that the cells are forced to utilize the supplied ¹³C-labeled precursor, as there are no competing unlabeled sources of methionine in the medium. In E. coli, M9 minimal medium is commonly used for this purpose. bioscience.co.uk
To further enhance labeling efficiency and prevent isotopic scrambling (the transfer of the ¹³C label to other molecules), specific metabolic inhibitors or a cocktail of unlabeled amino acids can be added to the growth medium. This suppresses the endogenous synthesis of other amino acids, directing the cellular machinery to preferentially use the provided labeled precursor for methionine synthesis. bioscience.co.uk
The choice of expression system also plays a significant role. E. coli is often the host of choice due to its rapid growth, high protein yields, and well-characterized metabolic pathways, which allow for efficient and cost-effective isotopic labeling. researchgate.net For eukaryotic proteins that require post-translational modifications, yeast or mammalian cell expression systems are used. While labeling in these systems can be more challenging and expensive, protocols have been developed to achieve high levels of enrichment. isotope.comrsc.org For instance, using engineered yeast strains that overexpress key enzymes in the methionine biosynthetic pathway can improve the yield of the labeled protein.
For NMR studies of large proteins, a common strategy is to introduce ¹³CH₃-labeled methionine into a perdeuterated protein background (where most protons are replaced by deuterium). This "methyl-TROSY" approach significantly reduces NMR signal overlap and line broadening, enabling the study of very large biomolecular complexes. isotope.com This is achieved by growing the cells in a D₂O-based medium and providing the ¹³C-labeled methionine precursor.
Table 3: Comparison of Strategies for High Isotopic Enrichment
| Strategy | Principle | Advantages | Common Applications |
|---|---|---|---|
| Use of Minimal Media | Eliminates competing unlabeled nutrients. | Maximizes uptake and incorporation of the labeled precursor. | Standard practice for all biosynthetic labeling. |
| Addition of Metabolic Inhibitors/Unlabeled Amino Acids | Suppresses endogenous synthesis of other amino acids. | Reduces isotopic scrambling and directs metabolic flux towards labeled methionine synthesis. | High-fidelity isotopic labeling for NMR and mass spectrometry. |
| Optimized Expression Systems | Genetically engineered strains (E. coli, yeast) with enhanced precursor uptake or synthesis pathways. | Increased yield of labeled protein. | Large-scale production of isotopically labeled proteins. |
| Perdeuteration with Selective Methyl Labeling (Methyl-TROSY) | ¹³CH₃-methionine is incorporated into a protein where most other protons are replaced with deuterium. | Dramatically improves NMR spectral quality for large proteins. | Structural biology of high-molecular-weight protein complexes. |
Analytical Techniques for L Methionine Methyl 13c and Its Metabolites in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Metabolite Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. When using L-Methionine (Methyl-13C), the enriched ¹³C nucleus offers a distinct signal that can be tracked to elucidate metabolic pathways and molecular interactions.
High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy is a specialized technique that allows for the acquisition of high-resolution NMR spectra from small, intact tissue or cell samples. nih.govnih.gov By spinning the sample at a "magic angle" of 54.7 degrees relative to the magnetic field, HRMAS effectively averages out anisotropic interactions that would otherwise broaden the NMR signals in a solid or semi-solid state, producing liquid-state-like high-resolution spectra. nih.gov
In studies involving L-Methionine (Methyl-13C), HRMAS ¹H-¹³C NMR is particularly valuable for monitoring metabolic processes directly within their native environment. For instance, researchers have used this technique on tumor models labeled with L-[¹³C-methyl]methionine to investigate the global methylome. acs.orgnih.gov This approach allows for the in-situ tracking of the ¹³C-labeled methyl group as it is transferred from S-adenosyl-methionine (SAM) to a wide array of acceptor molecules, including proteins and small molecules. nih.govnih.gov The technique is sensitive enough to differentiate between various methylated species within complex biological matrices like cell pellets or tumor biopsies. acs.org
A typical HRMAS NMR experiment on ¹³C-labeled samples involves spinning the rotor containing the tissue or cells at speeds of around 4 kHz while maintaining a low temperature (e.g., 4 °C) to preserve the sample's integrity. acs.orgnih.gov This methodology provides a snapshot of the metabolic state, revealing the relative importance of different methylation pathways in cellular and tissue models. nih.gov
Two-dimensional (2D) ¹H-¹³C NMR spectroscopy, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, is a powerful tool for untargeted metabolomics. acs.org This technique separates NMR signals based on the chemical shifts of both the proton (¹H) and the directly attached carbon (¹³C), providing a much higher level of resolution and specificity compared to one-dimensional NMR. nih.govacs.org
When cells or tissues are labeled with L-Methionine (Methyl-13C), the ¹³C-labeled methyl groups give rise to specific cross-peaks in the 2D ¹H-¹³C HSQC spectrum. This allows for the simultaneous detection and identification of a wide range of methylated metabolites without prior selection, a hallmark of untargeted analysis. nih.govnih.gov Researchers have successfully applied this method to compare the "global methylome" of different tumor models. nih.govbohrium.com For example, a study on B16 melanoma models revealed that while melanoma cell cultures showed a methylome dominated by histone methylations, melanoma tumors exhibited a profile dominated by the methylation of cytoplasmic small molecules. nih.govbohrium.com
This approach provides a comprehensive view of how methyl metabolism can shift during processes like tumor progression, highlighting the dynamic nature of cellular methylation. nih.govbohrium.com The ability to resolve and identify numerous ¹³C-labeled metabolites makes 2D ¹H-¹³C NMR an invaluable technique for discovering novel biomarkers and understanding metabolic reprogramming. nih.gov
Table 1: Comparison of NMR Techniques for L-Methionine (Methyl-13C) Analysis
| Feature | High-Resolution Magic Angle Spinning (HRMAS) ¹H-¹³C NMR | 2D ¹H-¹³C NMR Spectroscopy |
|---|---|---|
| Sample Type | Intact cells or tissue biopsies (semi-solid) nih.govacs.org | Extracts or intact cells/tissues acs.org |
| Primary Advantage | Provides high-resolution spectra from intact samples, preserving native environment nih.gov | High resolution and specificity, separates overlapping signals acs.org |
| Application | In-situ monitoring of metabolism in cellular/tissue models nih.govacs.org | Untargeted metabolomics, identification of numerous labeled metabolites nih.govbohrium.com |
| Key Finding Example | Differentiation of methylation profiles in different tumor model stages nih.govbohrium.com | Revealing shifts in the "global methylome" during tumor progression nih.govbohrium.com |
Selective labeling of proteins with ¹³C-labeled amino acids, such as L-Methionine (Methyl-13C), is a powerful strategy for studying the structure and dynamics of large proteins using NMR. acs.orgnih.gov The methyl group of methionine is often found in the hydrophobic core of proteins or at functionally important interfaces. By introducing a ¹³C label specifically at this position, researchers can obtain well-resolved signals that act as sensitive probes of the local protein environment. acs.orgnih.gov
A prominent example is the study of human serum transferrin, an 80 kDa protein involved in iron transport. acs.orgnih.gov Researchers have used [ε-¹³C]methionine-labeled transferrin to monitor conformational changes that occur upon metal binding. nih.govnih.gov The ¹H-¹³C NMR signals from the nine methionine residues serve as probes to report on structural alterations in different parts of the protein. acs.orgnih.gov
These studies have revealed crucial details about transferrin's function, such as the preferential binding of metal ions to one lobe of the protein over the other and the existence of communication between the two lobes. acs.orgnih.gov For instance, the chemical shift of a methionine residue (Met382) in one lobe was perturbed when a metal ion (Ga³⁺) bound to the other lobe, demonstrating interlobe communication that is likely critical for the protein's recognition by its cellular receptor. acs.orgnih.gov This approach demonstrates that selective ¹³C labeling is a potent method for investigating the structure-function relationships of high-molecular-mass proteins. acs.orgnih.gov
Table 2: Assigned NMR Chemical Shifts for [ε-¹³C]Methionine Residues in the N-lobe of Human Transferrin (hTF/2N)
| Methionine Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Met26 | 2.10 | 16.50 |
| Met109 | 1.84 | 16.03 |
| Met132 | 1.98 | 16.75 |
| Met309 | 2.08 | 17.50 |
| Met313 | 1.94 | 16.20 |
Note: Data is illustrative and based on findings from published research. nih.gov
Mass Spectrometry (MS) for Isotopic Tracer Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in metabolic research to quantify the incorporation of stable isotopes from tracers like L-Methionine (Methyl-13C) into various metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for ¹³C-metabolic flux analysis (¹³C-MFA). labrulez.comrwth-aachen.de In this approach, cells are cultured with a ¹³C-labeled substrate, and the resulting metabolites are extracted, derivatized to make them volatile, and then analyzed. GC separates the individual metabolites, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectra provide information on the mass isotopologue distributions of the metabolites, revealing how many ¹³C atoms from the tracer have been incorporated. labrulez.com
By analyzing the ¹³C-labeling patterns in key metabolites, particularly proteinogenic amino acids, researchers can computationally determine the rates (fluxes) of reactions throughout the central carbon metabolism. labrulez.comrwth-aachen.de While many ¹³C-MFA studies use labeled glucose, the principles are directly applicable to tracers like L-Methionine (Methyl-13C) to probe one-carbon metabolism. The incorporation of the ¹³C-methyl group into various molecules can be traced to quantify the flux through methylation pathways. The analysis of fragment ions generated by electron ionization (EI) is crucial, as it provides positional information about the ¹³C atoms within the carbon backbone of the metabolites, which enhances the precision of the flux estimation. labrulez.commdpi.com
Isotope Ratio Mass Spectrometry (IRMS) is an extremely precise technique for measuring the relative abundance of stable isotopes (e.g., ¹³C vs. ¹²C) in a sample. When coupled with gas chromatography via a combustion interface (GC-C-IRMS), it can determine the ¹³C enrichment of individual compounds in a complex mixture with very high accuracy. nih.govucdavis.edu
In a typical GC-C-IRMS setup, the compounds eluting from the GC column are combusted into simple gases (like CO₂). The IRMS then measures the isotopic ratio of the carbon in the CO₂ gas. ucdavis.edu This technique has been successfully applied in metabolic flux analysis, particularly for experiments that require the use of low-percentage ¹³C-labeled substrates due to cost constraints, such as in large-scale fermentations. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone for the quantitative analysis of L-Methionine (Methyl-13C) and its metabolites due to its high sensitivity, specificity, and versatility. This technique is particularly powerful when combined with isotope dilution methods, where L-Methionine (Methyl-13C) serves as an internal standard to accurately quantify its unlabeled counterpart and related metabolites in complex biological matrices. nih.gov
LC-MS/MS, a variation where two mass analyzers are used in sequence (tandem mass spectrometry), further enhances selectivity and is frequently employed for targeted metabolic profiling of pathways involving methionine. nih.govnih.gov This methodology allows for the simultaneous detection and quantification of multiple analytes in a single run. For instance, a developed LC-MS/MS platform permits the fast and simultaneous quantification of 10 thiol and thioether metabolites, including methionine and its oxidized form, methionine sulfoxide, from small volumes of plasma, urine, or cell lysates. nih.gov
The development of a robust LC-MS/MS method involves several key validation steps to ensure accuracy and reliability. These include establishing linearity, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing recovery rates. In one study focused on measuring plasma methionine levels, an LC-ESI-MS/MS (Electrospray Ionization) method demonstrated excellent linearity up to 200 µmol/l with a correlation coefficient (R²) of 0.9989. nih.govresearchgate.net The method achieved a high degree of sensitivity with an LOD of 0.04 µmol/l and an LOQ of 0.1 µmol/l. nih.govresearchgate.net Precision was confirmed through intra-day and inter-day coefficient of variation (CV) assessments, which were found to be below 4%. nih.govresearchgate.net
A significant advantage of using L-Methionine (Methyl-13C) in LC-MS analysis is its application in stable isotope dilution analysis. nih.gov This approach corrects for sample loss during preparation and variations in instrument response, as the labeled standard behaves almost identically to the endogenous analyte during extraction, chromatography, and ionization. wikipedia.org This is critical for accurately measuring metabolite concentrations in complex biological samples like plasma, where matrix effects can interfere with quantification. nih.gov
Below is a summary of typical parameters for an LC-MS/MS method for methionine analysis.
| Parameter | Value | Reference |
| Linearity (R²) | 0.9989 | nih.govresearchgate.net |
| Limit of Detection (LOD) | 0.04 µmol/l | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | 0.1 µmol/l | nih.govresearchgate.net |
| Intra-day CV (%) | 2.68 - 3.79 | nih.govresearchgate.net |
| Inter-day CV (%) | 2.98 - 3.84 | nih.govresearchgate.net |
| Mean Recovery Rate (%) | 99.3 - 101.7 | nih.govresearchgate.net |
Chromatographic Separations (e.g., HPLC) for Pre-Analysis Purification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique not only for the analysis of amino acids but also for their purification prior to mass spectrometry analysis. uni-muenchen.de Pre-analysis purification is a critical step to remove interfering substances from the sample matrix, such as salts, proteins, and other metabolites, which can suppress the ionization of the target analyte (L-Methionine) and lead to inaccurate quantification in MS-based methods. nih.gov
Various HPLC modes can be employed for the separation and purification of methionine. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective. For example, a Primesep 100 column can be used to separate underivatized methionine from its impurities and other amino acids using a simple mobile phase of water, acetonitrile, and an acid like sulfuric acid. sielc.comresearchgate.net This approach is valuable for assessing the purity of L-methionine batches and isolating the compound of interest. researchgate.net
The primary goal of pre-analysis purification is to obtain a clean sample fraction containing the analyte. This ensures the robustness and longevity of the LC-MS system by preventing contamination of the ion source and mass analyzer. While modern LC-MS/MS systems are highly selective, a cleaner sample generally results in better signal-to-noise ratios and more reliable data. caltech.edu In research involving the incorporation of stable isotopes, such as producing [methyl-13C]methionine-labeled proteins for Nuclear Magnetic Resonance (NMR) studies, HPLC is an essential tool in the multi-step purification process of the final labeled protein. nih.gov
The table below outlines common HPLC conditions used for the separation of underivatized methionine.
| Parameter | Condition | Reference |
| Column | C18 or Mixed-Mode (e.g., Primesep 100) | sielc.comnih.gov |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) or formic acid) and acetonitrile | sielc.comsciex.com |
| Detection | UV (e.g., 200-225 nm) | sielc.comnih.gov |
| Flow Rate | Typically 0.5 - 1.0 mL/min | nih.gov |
| Run Time | 25-30 minutes | nih.gov |
Radioisotope Dilution Techniques (Historically and in conjunction with stable isotopes)
Isotope dilution is a powerful analytical method for the quantitative determination of chemical substances. wikipedia.org The technique involves adding a known amount of an isotopically distinct form of the analyte (the standard or "tracer") to a sample. wikipedia.org By measuring the change in the isotopic composition of the analyte after mixing, the original concentration of the analyte in the sample can be precisely calculated. wikipedia.org
Historically, radioisotope dilution methods were pioneering analytical techniques. This approach was developed in the early 20th century by George de Hevesy, who received the Nobel Prize in Chemistry in 1943 for his work on isotopes as tracers. wikipedia.org Early applications included determining the solubility of lead salts. wikipedia.org In the 1950s, radioisotope dilution was combined with paper chromatography to determine the concentration of amino acids. amanote.comjst.go.jp This involved adding a radioactively labeled amino acid to a sample, separating the amino acid by chromatography, and then measuring its radioactivity to quantify the amount present.
With the advent of mass spectrometry and the availability of stable (non-radioactive) isotopes, the technique has evolved into stable isotope dilution analysis (SIDA). nih.gov L-Methionine (Methyl-13C) is an example of a stable isotope-labeled compound used as an internal standard in modern isotope dilution mass spectrometry. uni-muenchen.de
The core principle remains the same: the isotopically labeled standard is added to the sample at the earliest stage of preparation. wikipedia.org This standard experiences the same physical and chemical processes as the endogenous analyte throughout extraction, purification, and analysis. nih.gov Therefore, any loss of the analyte during sample workup is compensated for by a proportional loss of the standard. The final measurement is a ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard. wikipedia.org This use of signal ratios, rather than absolute signal intensity, makes the method highly accurate and precise, correcting for variations in sample recovery and instrument response. wikipedia.org Today, isotope dilution mass spectrometry is considered a gold-standard measurement method and is used by national metrology institutes for producing certified reference materials. wikipedia.org
Mechanistic Investigations of Methionine Metabolism Via 13c Methyl Tracing
The Methionine Cycle and One-Carbon Metabolism Dynamics
The methionine cycle is a central hub in one-carbon metabolism, a set of biochemical reactions essential for the transfer of one-carbon units. creative-proteomics.com This cycle is responsible for regenerating methionine and producing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. creative-proteomics.comnih.gov The dynamics of this cycle are intricately linked to other key pathways, including folate metabolism, homocysteine remethylation, and the transsulfuration pathway. nih.govnih.gov The use of L-METHIONINE (METHYL-13C) enables the precise tracing of the methyl group as it moves through these integrated pathways, providing a quantitative understanding of their regulation and interplay.
Transmethylation is the process by which the methyl group from S-adenosylmethionine (SAM), derived from methionine, is transferred to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids. nih.gov Analyzing the rate, or flux, of these reactions is critical to understanding cellular regulation. L-METHIONINE (METHYL-13C) is an indispensable tool for these analyses. nih.govacs.org When cells are cultured with medium containing methyl-13C methionine, the labeled methyl group is incorporated into SAM and subsequently transferred to various substrates.
By measuring the rate of incorporation of the 13C label into these methylated products using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the transmethylation flux. nih.govfoxchase.org For instance, studies in human fibrosarcoma cells have used this approach to determine that transmethylation flux accounts for approximately 15% of the net methionine uptake. nih.govacs.orgfoxchase.org In vivo studies in piglets using infusions of labeled methionine have further elucidated the contribution of different organs to whole-body transmethylation, revealing that first-pass metabolism in the splanchnic tissues (liver and gastrointestinal tract) accounts for a significant portion of this activity. pnas.org
| Organism/Cell Type | Tracer Used | Key Finding | Reference |
|---|---|---|---|
| Human Fibrosarcoma Cells (HT1080) | [13C]methionine | Transmethylation flux amounts to ~15% of the net methionine uptake. | nih.govfoxchase.org |
| Piglets (in vivo) | [1-13C]methionine & [2H3]methionine | First-pass splanchnic metabolism accounts for 18% of whole-body transmethylation. | pnas.org |
| Piglets (in vivo) | [1-13C]methionine & [2H3]methionine | The gastrointestinal tract (GIT) is a significant site of transmethylation, representing ~27% of the whole-body flux. | pnas.org |
After SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com Homocysteine can be remethylated to regenerate methionine, thus completing the methionine cycle. foodforthebrain.org This remethylation is crucial for maintaining methionine homeostasis and regulating the SAM/SAH ratio, a critical determinant of cellular methylation potential. nih.gov There are two primary pathways for homocysteine remethylation:
Folate-Dependent Remethylation: This pathway is active in all tissues and utilizes 5-methyltetrahydrofolate as the methyl donor. The reaction is catalyzed by methionine synthase (MTR), an enzyme that requires vitamin B12 as a cofactor. nih.govfrontiersin.org
Folate-Independent Remethylation (Betaine Pathway): This pathway is primarily active in the liver and kidneys. It uses betaine (B1666868) (a derivative of choline) as the methyl donor and is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). frontiersin.org
Isotopic tracers such as L-METHIONINE (METHYL-13C) are used to study the kinetics of these pathways. pnas.org By tracing the isotopologues of methionine and homocysteine, researchers can determine the relative contributions of dietary methionine versus remethylation to the total methionine pool. Studies in piglets have shown that first-pass splanchnic metabolism accounts for 43% of whole-body homocysteine remethylation, highlighting the importance of the liver and gut in this process. pnas.org
When methionine is in excess, homocysteine can be directed away from remethylation and into the transsulfuration pathway. researchgate.net This irreversible pathway converts homocysteine into cysteine, a precursor for glutathione (B108866), taurine, and other important sulfur-containing compounds. nih.govwikipedia.org The transsulfuration pathway is initiated by the enzyme cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine to form cystathionine. nih.gov
The use of methionine labeled with 13C allows for the tracing of carbon atoms from the methionine backbone as they flow into the transsulfuration pathway. pnas.org For example, studies using [1-13C]methionine have quantified the rate of transsulfuration by measuring the release of 13CO2 derived from the carboxyl group of methionine. pnas.org Research in piglets has demonstrated that the gastrointestinal tract is a significant site for this pathway, accounting for approximately 23% of the whole-body transsulfuration flux. pnas.org These tracer studies reveal the dynamic interplay between the methionine cycle and the transsulfuration pathway, which is crucial for maintaining sulfur amino acid homeostasis and cellular redox balance. nih.govnih.gov
| Metabolic Pathway | Parameter Measured | Finding | Reference |
|---|---|---|---|
| Transmethylation (TM) | Contribution to whole-body flux | ~27% | pnas.org |
| Transsulfuration (TS) | Contribution to whole-body flux | ~23% | pnas.org |
| Transsulfuration (TS) | Percentage of GIT [13C]methionine uptake | 38% | pnas.org |
Enzymatic reactions can exhibit kinetic isotope effects, where the reaction rate differs for molecules containing different isotopes. This leads to isotopic fractionation, an enrichment or depletion of a particular isotope in the product compared to the substrate. Studies have shown that the S-methyl group in naturally occurring L-methionine is depleted in 13C relative to the other carbon atoms in the molecule by approximately 20‰ (parts per thousand). nih.gov
The enzyme methionine synthase, which catalyzes the transfer of a methyl group from 5-methyl-tetrahydrofolate to homocysteine to form methionine, has been identified as a key player in this phenomenon. nih.govwikipedia.org Theoretical calculations predict a strong normal 13C kinetic isotope effect (a calculated value of 1.087) for this reaction, meaning that the enzyme preferentially reacts with the lighter 12C isotope. nih.gov This enzymatic preference contributes significantly to the observed 13C depletion in the methyl group of methionine, which is then propagated to the numerous natural products that receive this methyl group via SAM-dependent methylation. nih.gov
S-Adenosylmethionine (SAM) Synthesis and Utilization
S-adenosylmethionine (SAM) is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT). nih.govnih.gov This activation step transforms the chemically stable methyl group of methionine into a high-energy, positively charged sulfonium (B1226848) group, making it highly reactive and available for transfer to various nucleophilic acceptors. nih.govyoutube.com The use of L-METHIONINE (METHYL-13C) allows for the production of SAM with a 13C-labeled methyl group. This isotopically labeled SAM is invaluable for tracing the fate of the methyl group in a multitude of cellular reactions, confirming its transfer and identifying novel methylated molecules. acs.org
SAM is often referred to as the "universal methyl donor" due to its central role in donating its methyl group in a vast number of metabolic reactions catalyzed by methyltransferases. creative-proteomics.comnih.govresearchgate.net These methylation events are fundamental to cellular function and regulation, affecting a wide range of substrates: consensus.app
DNA Methylation: The addition of methyl groups to DNA, primarily at cytosine bases, is a key epigenetic mechanism that regulates gene expression and maintains genomic stability. consensus.appresearchgate.net
RNA Methylation: Methyl groups are added to various types of RNA molecules, influencing their processing, stability, and function. consensus.app
Protein and Histone Methylation: The methylation of proteins, particularly histone proteins that package DNA, alters their function and plays a critical role in chromatin structure and transcriptional control. nih.govconsensus.app
Metabolite Methylation: A wide array of small molecules, including lipids and neurotransmitters, are methylated, which alters their biological activity. researchgate.net
Studies using L-METHIONINE (METHYL-13C) as a metabolic tracer have allowed for global, untargeted investigations of these methylation events. acs.org By labeling tumor models with [13C-methyl]methionine and using 2D NMR spectroscopy, researchers have been able to map the "NMR-visible methylome," identifying the set of cellular molecules that accept methyl groups. This approach provides a powerful method for understanding how methyl metabolism and global methylation patterns shift in disease states like cancer. acs.org
| Process | Substrate | Function/Impact | Reference |
|---|---|---|---|
| DNA Methylation | DNA (Cytosine) | Epigenetic regulation, gene expression, genomic stability | consensus.appresearchgate.net |
| Histone Methylation | Histone Proteins | Chromatin modeling, transcriptional control | nih.govconsensus.app |
| Protein Methylation | Various Proteins | Regulation of protein function and signaling | consensus.app |
| RNA Methylation | RNA | Translational fidelity, gene regulation | consensus.app |
| Phospholipid Synthesis | Phosphatidylethanolamine | Membrane structure and function | consensus.app |
Isotopic Tracking of Methyl Group Transfer to Acceptor Molecules
L-methionine, through its activated form S-adenosylmethionine (SAM), is the primary donor of methyl groups for the methylation of a vast array of acceptor molecules, including DNA, RNA, proteins, and various small molecules. acs.org The use of L-METHIONINE (METHYL-13C) allows for the direct tracking of this methyl group as it is transferred to these diverse substrates.
Untargeted nuclear magnetic resonance (NMR) metabolomics of tumor models labeled with [13C-methyl]methionine has been employed to identify the cellular methyl acceptors, collectively termed the global methylome. acs.org These studies have revealed that the methylome of B16 melanoma cell cultures is dominated by histone methylations, while B16 melanoma tumors show a prevalence of cytoplasmic small-molecule methylations. bohrium.com This highlights a shift in methyl metabolism during tumor progression. The introduction of the 13C isotope enables the study of methylation using NMR, as this carbon isotope possesses a non-zero spin magnetic moment, making it detectable. nih.gov
Quantitative studies in humans using [methyl-d3]- and [1-13C]methionine have provided insights into the kinetics of transmethylation (TM). In these investigations, the rate of methyl group transfer from methionine to various acceptors is estimated. The findings indicate a significant increase in the rate of transmethylation in the fed state compared to the postabsorptive state, underscoring the regulatory importance of nutrient availability in methionine metabolism. nih.gov
| Metabolic State | Transmethylation (TM) Rate (μmol·kg⁻¹·h⁻¹) |
|---|---|
| Postabsorptive | 5.8 ± 0.6 |
| Fed | 14.0 ± 1.3 |
This table illustrates the impact of metabolic state on the rate of transmethylation in healthy young men, as determined by isotopic tracing with labeled methionine. nih.gov
Regulation of SAM Levels and its Impact on Metabolic Flux
S-adenosylmethionine (SAM) is a critical regulatory molecule, and its intracellular concentration has a profound impact on various metabolic pathways. The use of 13C-labeled methionine in metabolic flux analysis (13C-MFA) has been pivotal in understanding the regulatory mechanisms governing SAM production and its downstream effects. nih.gov
Studies in Saccharomyces cerevisiae have utilized 13C-MFA to compare the metabolic flux distributions between high SAM-producing strains and control strains. These analyses have revealed that high SAM production is associated with a significant increase in the flux through the tricarboxylic acid (TCA) cycle. nih.gov This enhanced TCA cycle activity leads to increased ATP regeneration through oxidative phosphorylation, which in turn fuels the synthesis of SAM. nih.govresearchgate.net
The addition of ethanol (B145695) during the cultivation of S. cerevisiae has been shown to improve intracellular SAM content. researchgate.net 13C-MFA studies have demonstrated that ethanol assimilation leads to significantly higher metabolic flux levels in the TCA cycle and glyoxylate (B1226380) shunt compared to glucose metabolism. researchgate.net This again points to the critical role of enhanced ATP regeneration in achieving high levels of SAM accumulation. researchgate.net
| Strain | Relative TCA Cycle Flux |
|---|---|
| S288C (Control) | Baseline |
| Kyokai no. 6 (High SAM-producing) | Considerably Increased |
This table shows the relative difference in TCA cycle flux between a control and a high SAM-producing strain of S. cerevisiae, as determined by 13C-metabolic flux analysis. nih.gov
Polyamine Biosynthesis from Methyl-13C Methionine Precursors
Polyamines, such as spermidine (B129725) and spermine, are essential polycationic molecules involved in numerous cellular processes. Their biosynthesis is intricately linked to methionine metabolism, as S-adenosylmethionine is a key precursor. nih.gov Isotopic tracing with L-METHIONINE (METHYL-13C) has been instrumental in delineating the flow of carbon from methionine into the polyamine pathway.
Decarboxylated S-Adenosylmethionine (dcSAM) Formation and its Role
The first committed step in the utilization of SAM for polyamine synthesis is its decarboxylation to form S-adenosylmethioninamine, also known as decarboxylated S-adenosylmethionine (dcSAM). This reaction is catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC). dcSAM then serves as the donor of the aminopropyl group that is added to putrescine to form spermidine, and subsequently to spermidine to form spermine.
Tracing studies with labeled methionine have confirmed that the aminopropyl group transferred during polyamine synthesis originates from the methionine molecule after its decarboxylation. nih.gov These studies have shown that in cancer cells with high polyamine pathway activity, there is significant labeling of spermidine derived from 13C5,15N1-methionine. nih.gov This demonstrates the active conversion of methionine to dcSAM and its subsequent utilization in polyamine biosynthesis.
Carbon Flow from Methionine into Spermidine and Spermine
The carbon backbone of the aminopropyl group transferred from dcSAM is derived from the methionine molecule. By using L-METHIONINE (METHYL-13C), researchers can specifically track the incorporation of this methyl-derived carbon into the polyamines spermidine and spermine.
In studies of cancer cells, it has been observed that cells with high sensitivity to cysteine starvation exhibit increased levels of methionine-derived labeling in spermidine. nih.gov This indicates a significant flux of methionine into the polyamine synthesis pathway in these cells. Furthermore, the polyamine pathway by-product 5'-methylthioadenosine (MTA), which is derived from dcSAM after the aminopropyl group transfer, also shows increased levels and labeling from the labeled methionine. nih.gov
| Cell Line | Relative 13C Labeling in Spermidine from Methionine |
|---|---|
| MDA-MB-231 (Highly sensitive to cysteine starvation) | High |
| HCT116 (Less sensitive) | Low |
| SW480 (Less sensitive) | Low |
This table provides a qualitative comparison of the incorporation of labeled carbon from methionine into spermidine in different cancer cell lines, highlighting the varying activity of the polyamine synthesis pathway. nih.gov
Methionine Salvage Pathway Studies
The methionine salvage pathway, also known as the 5'-methylthioadenosine (MTA) cycle, is a crucial metabolic route that regenerates methionine from MTA, a by-product of polyamine and ethylene (B1197577) biosynthesis. nih.gov This pathway is essential for conserving the sulfur and the carbon skeleton of methionine, which is an energetically expensive amino acid to synthesize de novo. The use of L-METHIONINE (METHYL-13C) has been valuable in studying the dynamics and efficiency of this salvage process.
Regeneration of Methionine from Methylthioadenosine (MTA)
In the methionine salvage pathway, MTA is converted back to methionine through a series of enzymatic reactions. reactome.org Isotopic labeling studies have been instrumental in confirming the atoms that are recycled in this process. By synthesizing 5'-[methyl-14C]methylthioadenosine, 5'-[methyl-3H]methylthioadenosine, 5'-[35S]methylthioadenosine, and 5'-[adenosine-U-14C]methylthioadenosine, researchers have been able to determine which parts of the MTA molecule are incorporated into the regenerated methionine. nih.gov
These studies have shown that the carbons from the ribose portion of MTA, the carbon and hydrogens of the methyl group, and the sulfur atom are all incorporated into the newly synthesized methionine. nih.gov The ratio of incorporation of the sulfur and the methyl carbon was found to be 1:1, confirming that the thiomethyl group remains intact during the salvage process. nih.gov This pathway ensures the efficient recycling of the essential components of methionine, thereby sustaining the cellular pools of this critical amino acid. nih.gov
Flux profiling using [13C5, 15N] L-methionine in Fusobacterium nucleatum has allowed for the quantification of metabolites in the methionine cycle and the methionine salvage pathway. researchgate.net This approach provides a detailed view of the flow of atoms through these interconnected pathways, further elucidating the efficiency of methionine regeneration.
Methionine Oxidation and Carbon Dioxide Production (Breath Test Applications in Research)
The metabolism of L-methionine, particularly the fate of its methyl group, can be non-invasively investigated in vivo using stable isotope tracing with L-METHIONINE (METHYL-13C). This technique forms the basis of the 13C-methionine breath test, a tool used in research to assess the metabolic function of hepatic mitochondria, where methionine is principally metabolized. semanticscholar.orgresearchgate.netmetsol.com
Upon administration, the 13C-labeled methyl group of methionine enters the metabolic pool. Through a series of enzymatic reactions primarily within the liver, this methyl group is oxidized. researchgate.net The ultimate fate of the labeled carbon atom is its conversion into labeled carbon dioxide (¹³CO₂), which is then transported through the bloodstream to the lungs and exhaled. semanticscholar.org The rate and amount of exhaled ¹³CO₂ provide a dynamic measure of the efficiency of hepatic mitochondrial oxidation. semanticscholar.orgoup.com By measuring the enrichment of ¹³CO₂ in expired breath samples over time, researchers can quantitatively assess the metabolic pathways involved in methionine oxidation. oup.comnih.gov
This breath test has been applied in various research settings to investigate conditions that may affect liver mitochondrial function, such as the effects of oxidative stress, liver diseases like steatosis and cirrhosis, and drug-related mitochondrial toxicity. semanticscholar.orgoup.com
Detailed Research Findings
Research studies have utilized the L-METHIONINE (METHYL-13C) breath test to probe mitochondrial function under different physiological and pathological conditions. These investigations provide quantitative data on the capacity of the liver to oxidize methionine.
One area of investigation involves comparing different labeling positions on the methionine molecule to understand the metabolic pathways more clearly. A study involving 15 healthy male subjects compared the recovery of ¹³CO₂ from L-METHIONINE (METHYL-13C) with that from L-methionine labeled at the carboxyl group (L-methionine-1-¹³COOH). nih.govunicatt.it The study measured the cumulative percentage of the ¹³C dose recovered in the breath over 120 minutes, both under normal (basal) conditions and after inducing acute oxidative stress with ethanol ingestion. The results indicated that different labeling positions yield different recovery rates, reflecting the distinct metabolic pathways the labeled carbons traverse before being released as CO₂. nih.govunicatt.it
| Substrate | Condition | Cumulative % of ¹³CO₂ Recovered (at 120 min) |
|---|---|---|
| L-METHIONINE (METHYL-13C) | Basal | 4.07 ± 0.8 |
| L-METHIONINE (METHYL-13C) | After Ethanol Ingestion | 2.16 ± 0.9 |
| L-methionine-1-¹³COOH | Basal | 10.25 ± 1.0 |
| L-methionine-1-¹³COOH | After Ethanol Ingestion | 5.03 ± 1.8 |
The ¹³C-methionine breath test has also been employed to investigate drug-induced mitochondrial toxicity. oup.com A study explored its use in detecting mitochondrial impairment in HIV-infected patients undergoing antiretroviral therapy (ART), a treatment known to have potential mitochondrial side effects. oup.com Researchers compared ¹³CO₂ exhalation in healthy individuals and different groups of HIV-infected patients. The results demonstrated a significant reduction in methionine oxidation in patients on ART, particularly in those with hyperlactatemia, a known indicator of mitochondrial dysfunction. oup.com This suggests that the test can detect subtle, asymptomatic mitochondrial damage. oup.com
| Study Group | Number of Subjects (n) | Peak ¹³CO₂ Exhalation (DOB Mean Peak ± SEM) |
|---|---|---|
| Healthy Subjects | 10 | 11.0 ± 0.9 |
| HIV-infected, Naive | 11 | Not significantly different from healthy subjects |
| HIV-infected on ART (Normal Lactate) | 15 | 8.82 ± 0.62 |
| HIV-infected on ART (Hyperlactatemia) | 6 | 4.98 ± 0.68 |
These studies illustrate the utility of L-METHIONINE (METHYL-13C) tracing in mechanistic investigations of metabolism. The breath test provides a quantitative, non-invasive window into hepatic mitochondrial function, allowing researchers to assess the impact of xenobiotics, disease states, and other physiological challenges on methionine oxidation pathways. oup.comnih.gov
Applications of L Methionine Methyl 13c in Metabolic Flux Analysis Mfa
L-Methionine labeled with a stable isotope at the methyl carbon, L-Methionine (Methyl-13C), serves as a powerful tracer for elucidating the dynamics of one-carbon metabolism. Its application in 13C-Metabolic Flux Analysis (MFA) allows researchers to quantitatively track the fate of the methionine methyl group through a complex network of biochemical reactions, providing critical insights into cellular physiology in both healthy and diseased states.
Studies in Model Organisms and Cellular Systems Excluding Human Clinical Trials
Investigations in Microbial Systems (e.g., Saccharomyces cerevisiae, Pichia pastoris)
In microbial biotechnology, L-METHIONINE (METHYL-13C) is a key tracer for metabolic flux analysis, particularly in organisms engineered for the production of valuable biochemicals.
Saccharomyces cerevisiae and Pichia pastoris are widely used for the industrial production of S-Adenosylmethionine (SAM), a critical methyl donor in numerous biological reactions. nih.gov Isotopic tracers are employed to map the flow of carbon from precursors to SAM, identifying bottlenecks and targets for genetic engineering.
In Pichia pastoris, metabolic engineering strategies have been guided by such analyses to enhance SAM production. For instance, downregulating the CYS4 gene, which diverts the SAM precursor homocysteine towards cysteine synthesis, resulted in a 48.8% increase in the SAM titer. nih.gov Further optimization through controlled feeding of L-methionine in fed-batch fermentation boosted the SAM titer to 13.01 g/L. nih.gov Studies comparing different promoters in P. pastoris have shown that strains with a constitutive promoter (P(GAP)) exhibit higher SAM synthetase activity, while those with an inducible promoter (P(AOX)) can achieve enhanced SAM accumulation when degradation pathways are inhibited. physiology.org For example, using ethanol (B145695) as an inhibitor of SAM consumption in a P(GAP)-Pichia strain increased SAM production by over 54%. physiology.org
Metabolic flux analysis using 13C-labeled substrates helps to understand how microbial cells regulate their central carbon metabolism to support the synthesis of specific products like SAM. In Saccharomyces cerevisiae, studies have revealed that high SAM production is linked to enhanced ATP regeneration through increased fluxes in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. acs.org By using ethanol as a carbon source, which promotes respiration, the metabolic state of S. cerevisiae can be shifted to favor the high levels of ATP required for SAM synthesis. nih.gov This detailed understanding of metabolic regulation, made possible by 13C tracers, is crucial for designing rational strategies to improve microbial fermentation processes for industrial applications. nih.govnih.gov
Research in Animal Models (e.g., Murine Models, Piglets, Sheep)
L-METHIONINE (METHYL-13C) serves as a vital tracer in animal models to study methionine metabolism in vivo, providing insights into nutrient utilization, tissue-specific metabolic functions, and the pathophysiology of diseases.
Studies in piglets using infusions of [1-13C]methionine have demonstrated that the gastrointestinal tract (GIT) is a major site of methionine metabolism. cdnsciencepub.commedchemexpress.com Research has shown that approximately 20% of dietary methionine is metabolized by the GIT in first-pass metabolism. cdnsciencepub.commedchemexpress.com These tissues are significant sites of whole-body transmethylation and transsulfuration, accounting for about 27% and 23% of the total fluxes, respectively. cdnsciencepub.comcambridge.org The methionine utilized by the piglet GIT is partitioned into homocysteine (31%), CO2 (40%), and tissue protein (29%). cdnsciencepub.commedchemexpress.com
In sheep, studies using U-13C-labeled amino acids have investigated the utilization of essential amino acids by the GIT. These studies revealed that the proportional extraction of arterial amino acids by the GIT is significant, indicating that the GIT competes effectively with peripheral tissues for circulating amino acids. acs.org Research on growing lambs using L-[methyl-13C]-methionine showed that a significant portion of the tracer is incorporated into the methionine of rumen bacterial protein, with the majority of radioactivity in the omasum and abomasum being found in the TCA-insoluble fraction of the digesta. nih.gov
In rat models of fatty liver disease induced by a methionine and choline-deficient diet, hyperpolarized [1-13C]pyruvate magnetic resonance spectroscopic imaging (MRSI) has been used to detect metabolic changes in the liver, demonstrating the utility of 13C-labeled compounds in monitoring disease progression. nih.govradarciencia.org
Many tumors exhibit a "methionine-dependent" phenotype, meaning they are unable to proliferate when methionine is replaced by its precursor, homocysteine, in the growth medium. L-[methyl-13C]Methionine has been instrumental in characterizing the metabolic features of this phenotype.
In a murine model of malignant melanoma, the fate of the methyl carbon from L-[methyl-13C]Met was tracked in vitro and in vivo. The study found that melanoma cells in vitro were methionine-independent, whereas the implanted tumors in vivo were methionine-dependent. The metabolic profiling revealed distinct differences in how the methyl group was utilized.
| Condition | Primary Use of Methionine Methyl Group | Key Labeled Metabolites |
| In Vitro (Methionine-Independent) | Synthesis of S-adenosylmethionine (SAM) and N-methylated proteins. | S-adenosylmethionine, N-methylated proteins. |
| In Vivo (Methionine-Dependent) | Synthesis of creatine (B1669601) and phosphatidylcholine; efficient transsulfuration. | Creatine, phosphatidylcholine, taurine. |
This differential metabolism suggests that the methionine-dependence phenotype is closely related to the source and utilization of one-carbon units, a finding critical for developing targeted cancer therapies.
Isotopically labeled methionine is a cornerstone for measuring the dynamics of muscle protein turnover. A novel stable isotope tracer method using methyl[D3]-13C-methionine has been developed in murine C2C12 myotube cultures to simultaneously measure muscle protein synthesis (MPS) and muscle protein breakdown (MPB). cdnsciencepub.com MPS is quantified by the incorporation of the tracer into cellular protein, while MPB is assessed by measuring the release of methyl[D3]-methylhistidine, a product of methylated histidine from protein degradation. cdnsciencepub.com
This method was validated by treating the cells with various factors known to affect muscle protein turnover.
| Treatment | Effect on Muscle Protein Synthesis (FSR) | Effect on Muscle Protein Breakdown (MPB) |
| Insulin-like growth factor-1 (IGF-1) | Increased | Reduced |
| Insulin | Increased | Reduced |
| Dexamethasone | Reduced | Accelerated |
FSR: Fractional Synthetic Rate. Data derived from a study on C2C12 myotubes.
In dog models, positron emission tomography (PET) using L-[methyl-11C]methionine has been compared with stable isotope infusion methods using L-[1-13C, methyl-2H3]methionine to measure muscle protein synthesis rates (PSR). The results from both methods were comparable, validating PET as a noninvasive technique for quantifying muscle PSR in vivo.
| Muscle Group | PSR by PET (nmol·min⁻¹·g⁻¹) | PSR by Stable Isotope (nmol·min⁻¹·g⁻¹) |
| Paraspinal Muscles | 0.172 ± 0.062 | Not Applicable |
| Hind Limb Muscles | 0.208 ± 0.048 | 0.27 ± 0.050 |
Data from a study in anesthetized dogs.
These studies in cellular and animal models underscore the versatility of L-METHIONINE (METHYL-13C) as a tracer for advancing our understanding of fundamental metabolism and disease.
In Vitro Cellular Studies
In vitro studies utilizing L-METHIONINE (METHYL-13C) in cellular systems have been instrumental in elucidating fundamental biochemical pathways. By introducing a stable isotope label at the methyl group of L-methionine, researchers can trace the fate of this critical functional group through various metabolic and biosynthetic processes within a controlled cellular environment. These studies, distinct from human clinical trials, provide a mechanistic understanding of methylation, protein dynamics, and enzyme function at the cellular and molecular level.
Tracing Methylation Patterns in Cell Cultures
The transfer of methyl groups is a fundamental biological process involved in the regulation of gene expression and the function of various biomolecules. L-METHIONINE (METHYL-13C) serves as a powerful tracer to investigate these methylation dynamics in cell cultures. nih.gov When introduced into cell culture media, L-METHIONINE (METHYL-13C) is taken up by cells and converted into S-adenosyl-L-methionine (SAM), the universal methyl donor. The ¹³C-labeled methyl group is then transferred by methyltransferase enzymes to a wide array of acceptor molecules, including DNA, RNA, proteins, and metabolites.
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to track the incorporation of the ¹³C label. nih.govdtu.dk This allows for the precise mapping and quantification of methylation events. For instance, studies in cancer cell lines have used this method to track the flow of the labeled methyl group from methionine into the nucleotide building blocks of DNA and RNA, providing insights into epigenetic modifications. nih.gov This technique offers temporal information about active methyl-transfer, enabling researchers to understand the dynamics of DNA and RNA methylation. nih.gov
In a study using B16 melanoma cell cultures, L-[¹³C-methyl]methionine was used to investigate the "global methylome"—the complete set of methylated molecules in the cell. dtu.dk By employing 2D ¹H-¹³C NMR spectroscopy, researchers could identify a wide range of cellular methyl acceptors, revealing that in this particular cancer cell model, the methylome is dominated by epigenetic markers on DNA and histones. dtu.dk
Table 1: Investigated Methylation Targets in B16 Melanoma Cells using L-[¹³C-methyl]methionine dtu.dk
| Methylated Molecule Category | Specific Examples Identified | Analytical Technique |
| Epigenetic Marks | Methylated DNA, Methylated Histones | 2D ¹H-¹³C NMR Spectroscopy |
| Metabolites | Various small molecule methyl acceptors | 2D ¹H-¹³C NMR Spectroscopy |
Studying Protein Synthesis and Degradation in Cell Lines
L-METHIONINE (METHYL-13C) is a crucial tool for studying the life cycle of proteins in various cell lines, including HEK293 and CHO cells. nih.govbellbrooklabs.com As an essential amino acid, methionine is a fundamental building block of proteins. When cells are cultured in a medium where standard methionine is replaced with L-METHIONINE (METHYL-13C), the isotopically labeled amino acid is incorporated into all newly synthesized proteins. nih.gov
This labeling strategy allows researchers to distinguish newly synthesized proteins from pre-existing ones. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method used to analyze the labeled proteins. bellbrooklabs.com The ¹³C atom in the methyl group provides a specific signal that can be detected, enabling detailed structural and dynamic studies of the methionine residues within proteins. bellbrooklabs.com
This isotopic labeling is the foundation for "pulse-chase" experiments designed to measure protein degradation or turnover rates. In a pulse-chase experiment, cells are first "pulsed" for a short period with a medium containing L-METHIONINE (METHYL-13C), labeling the proteins synthesized during this time. The cells are then "chased" by switching to a medium with unlabeled methionine. By monitoring the decay of the ¹³C signal from the protein pool over time, scientists can calculate the rate at which specific proteins are degraded. This provides critical information on protein stability and the regulation of cellular processes.
Table 2: Cell Lines and Applications for Protein Labeling with L-METHIONINE (METHYL-13C)
| Cell Line | Common Application | Purpose of Labeling |
| Expi293F™ Cells | Protein Expression | Isotopic labeling of methionine residues for NMR spectroscopy studies. bellbrooklabs.com |
| HEK293 Cells | Protein Expression | Incorporation of ¹³C-methyl-labeled amino acids for structural and dynamic analysis. nih.gov |
| CHO Cells | Protein Expression | Generation of methyl-labeled proteins for NMR studies. nih.gov |
Enzyme Kinetic Studies with L-Methionine (Methyl-13C)
L-METHIONINE (METHYL-13C) is fundamental to the in vitro kinetic analysis of enzymes that catalyze methylation reactions, primarily SAM-dependent methyltransferases. nih.gov Within the cell, L-methionine is converted by the enzyme Methionine Adenosyltransferase (MAT) into S-adenosyl-L-methionine (SAM). nih.gov When L-METHIONINE (METHYL-13C) is used, the resulting SAM molecule carries the ¹³C-labeled methyl group ([¹³C-methyl]-SAM). This isotopically labeled cofactor is then used by a vast family of methyltransferase enzymes to transfer the labeled methyl group to their specific substrates, which can be proteins, nucleic acids, or small molecules. nih.govebi.ac.uk
The presence of the ¹³C label enables researchers to follow the methyl transfer reaction and quantify its rate. By measuring the appearance of the ¹³C-labeled product or the disappearance of the [¹³C-methyl]-SAM substrate over time, key enzyme kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate (kcat) can be determined. These parameters provide insight into the enzyme's affinity for its substrates and its catalytic efficiency.
For example, kinetic studies on variants of mouse MAT2A, the enzyme that produces SAM, have been performed to assess their efficiency with methionine analogs. Such studies are crucial for understanding how these enzymes function and how they can be engineered for specific purposes. nih.gov Similarly, the kinetics of other methyltransferases, such as catechol-O-methyltransferase (COMT), can be characterized by tracking the transfer of the labeled methyl group from [¹³C-methyl]-SAM to its substrate. frontiersin.org
Table 3: Apparent Kinetic Parameters of Mouse MAT2A Variants nih.gov
| MAT2A Variant | Substrate | Kₘ (µM) | kcat (10⁻³ s⁻¹) |
| Wild Type | L-Methionine | 21 ± 3 | 1.6 ± 0.05 |
| I117A | L-Methionine | 110 ± 20 | 0.07 ± 0.004 |
| Q113N I117A | L-Methionine | 170 ± 20 | 0.012 ± 0.0004 |
| S114A I117A | L-Methionine | 210 ± 30 | 0.011 ± 0.0003 |
Epigenetic Research and the Methylome
Tracing Methyl Groups in DNA and Histone Methylation Studies
The ability to trace the flow of methyl groups is fundamental to understanding the dynamics of epigenetic regulation. L-METHIONINE (METHYL-¹³C) acts as an isotopic tracer, enabling scientists to monitor the process of methylation in real-time within a cellular environment. The labeled methyl group from L-METHIONINE (METHYL-¹³C) is first transferred to create S-adenosylmethionine (SAM), which is the universal methyl donor for a vast number of cellular reactions, including the methylation of DNA and histones. nih.govoup.com
DNA methylation typically occurs at cytosine bases within CpG dinucleotides and is a key mechanism in gene silencing. nih.gov Histone methylation, on the other hand, involves the addition of methyl groups to specific amino acid residues on histone proteins, primarily lysine (B10760008) and arginine. nih.gov This modification can either activate or repress gene transcription depending on the site and degree of methylation.
By supplying cells with L-METHIONINE (METHYL-¹³C), researchers can follow the ¹³C-labeled methyl group as it is incorporated into DNA and histones by their respective methyltransferase enzymes. acs.orgnih.gov Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can then detect the ¹³C isotope, allowing for the precise localization and quantification of newly added methyl groups. This methodology provides invaluable insights into the rates and patterns of DNA and histone methylation under various physiological and pathological conditions, revealing the dynamic nature of these epigenetic marks. acs.orgnih.gov
Global Methylome Profiling using ¹³C-Methyl Methionine and NMR
Combining the use of L-METHIONINE (METHYL-¹³C) with Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust method for global methylome profiling. nih.gov This approach allows for a broad, untargeted analysis of the "NMR-visible" set of cellular methyl acceptors. acs.orgnih.gov A notable application of this technique has been in cancer research, where the methylome is often significantly altered.
In a study utilizing mouse B16 melanoma models, researchers used L-[¹³C-methyl]methionine to label cells and tumors, followed by 2D ¹H-¹³C NMR spectroscopy to analyze the global methylome. acs.orgnih.gov The investigation revealed distinctly different methylome profiles between two stages of tumor development: B16 melanoma cell cultures and B16 melanoma tumors grown in vivo. acs.orgnih.govnih.gov
The findings indicated that the methylome of the melanoma cell cultures was predominantly characterized by histone methylations. nih.govnih.gov In contrast, the methylome of the more advanced B16 melanoma tumors was dominated by methylations of cytoplasmic small molecules. nih.govnih.gov This shift suggests a significant change in methyl metabolism during tumor progression. acs.orgnih.gov This powerful technique provides access to the non-DNA methylome, offering a comprehensive view of methylation events across a wide range of molecules. nih.govacs.org
| Tumor Model | Primary Component of the Global Methylome | Implication |
|---|---|---|
| B16 Melanoma Cell Cultures | Histone Methylations | Suggests a focus on epigenetic regulation of gene expression at the chromatin level in early-stage tumor development. nih.govnih.gov |
| B16 Melanoma Tumors (in vivo) | Cytoplasmic Small-Molecule Methylations | Indicates a shift in methyl metabolism towards cytoplasmic processes during later-stage tumor progression. nih.govnih.gov |
Interplay between Methyl Metabolism and Epigenetic Modifications
Epigenetic modifications are intrinsically linked to cellular metabolism. oup.com The availability of key metabolites that serve as substrates or cofactors for epigenetic enzymes directly influences the patterns of DNA and histone methylation. oup.com L-methionine sits (B43327) at a critical nexus in this interplay as the essential precursor to S-adenosylmethionine (SAM), the cell's primary methyl donor. nih.govnih.gov
The one-carbon metabolism pathway converts methionine into SAM. nih.govresearchgate.net The concentration of SAM within the cell is highly sensitive to the availability of dietary methionine. nih.gov Fluctuations in methionine levels can, therefore, lead to changes in the cellular SAM concentration, which in turn affects the activity of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). nih.govnih.gov This dynamic relationship means that cellular metabolic status can be directly translated into epigenetic changes, thereby altering gene expression programs. nih.gov
Studies using L-METHIONINE (METHYL-¹³C) allow for the direct investigation of this link. By tracing the labeled methyl group, scientists can quantify how changes in methionine uptake and metabolism impact the flux of methyl groups towards DNA and histone methylation. acs.org This approach helps to elucidate how nutrient availability and metabolic reprogramming, such as that seen in cancer, can drive changes in the epigenome and contribute to disease progression. nih.govbohrium.com The relationship between methyl donor availability, the cellular levels of SAM, and the activity of methyltransferases is a crucial area of research for understanding the connections between diet, metabolism, and long-term health. nih.gov
Advanced Research Perspectives and Future Directions
Integration of Multi-Omics Data with 13C-MFA for Comprehensive Metabolic Understanding
The integration of 13C-Metabolic Flux Analysis (13C-MFA) with other "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level perspective on cellular function. nih.govaacrjournals.orgresearchgate.net By combining these datasets, researchers can construct more accurate and comprehensive models of metabolic networks. researchgate.net L-METHIONINE (METHYL-13C) is instrumental in this approach, providing crucial data on the flux through one-carbon metabolism and methylation pathways.
This integrated approach can reveal how genetic mutations or changes in gene and protein expression influence metabolic fluxes. For example, in cancer research, combining genomic data with 13C-MFA using labeled methionine can identify how specific oncogenes rewire methionine metabolism to support tumor growth and survival. aacrjournals.orgnih.gov This multi-omics strategy allows for the identification of metabolic phenotypes that are specific to molecular subtypes of diseases like cancer. aacrjournals.org The future of this field lies in developing computational tools that can effectively integrate these large and diverse datasets to generate predictive models of cellular behavior in both healthy and diseased states.
Table 1: Synergies in Multi-Omics Integration with L-METHIONINE (METHYL-13C) MFA
| Omics Field | Data Provided | Integrated Insight with 13C-MFA |
|---|---|---|
| Genomics | Information on gene mutations and copy number variations. | Correlates genetic alterations with changes in methionine metabolic pathway fluxes. |
| Transcriptomics | Quantification of gene expression (mRNA levels). | Reveals how changes in enzyme expression levels regulate metabolic flow through methylation and transsulfuration pathways. |
| Proteomics | Quantification of protein abundance and post-translational modifications. | Links the abundance of metabolic enzymes to measured reaction rates, providing a more direct view of metabolic control. |
| Metabolomics | Measurement of the concentrations of a wide range of metabolites. | Provides context for flux data by showing how changes in pathway activity affect metabolite pool sizes. |
Development of Novel Isotopic Tracing Strategies for Specific Biological Questions
While uniformly labeled L-METHIONINE (METHYL-13C) is highly informative, the development of novel, position-specific isotopic tracers will enable researchers to ask more precise biological questions. For instance, creating methionine molecules with 13C labels at different positions within the carbon backbone can help to dissect the contributions of methionine to various metabolic pathways with greater resolution. researchgate.net
Future strategies may involve dynamic labeling experiments where the introduction and washout of L-METHIONINE (METHYL-13C) are carefully timed to capture transient metabolic states. biorxiv.org This is particularly useful for studying cellular responses to stimuli or perturbations. Another advanced approach is the use of multi-isotope labeling, such as combining 13C-methionine with 15N-labeled amino acids, to simultaneously track both carbon and nitrogen metabolism. embopress.org This dual-labeling strategy can provide a more holistic view of how different metabolic networks are interconnected. embopress.org Such novel tracing methods will be critical for untangling the complex metabolic reprogramming that occurs in diseases like cancer and in understanding the metabolic adaptations of microorganisms. uky.edupnas.org
Elucidation of Regulatory Mechanisms Governing Methionine Homeostasis and Methylation Pathways
L-METHIONINE (METHYL-13C) is a key tool for investigating the intricate regulatory mechanisms that maintain methionine homeostasis and control the flux through methylation pathways. Methionine metabolism is tightly regulated to ensure a sufficient supply of S-adenosylmethionine (SAM), the universal methyl donor, for essential methylation reactions involving DNA, RNA, proteins, and lipids. biorxiv.orgacs.org
By tracing the flow of the 13C-labeled methyl group, researchers can quantify the rates of SAM synthesis, consumption in methylation reactions, and regeneration of methionine through the salvage pathway. physiology.orgnih.gov This allows for a detailed investigation of how cells sense and respond to changes in methionine availability and methylation demand. Future research will focus on using L-METHIONINE (METHYL-13C) to identify novel regulatory nodes and feedback mechanisms within the methionine cycle. researchgate.net This knowledge is crucial for understanding how dysregulation of these pathways contributes to various diseases and for developing therapeutic strategies that target methionine metabolism. rsc.org
Table 2: Key Research Questions Addressable with L-METHIONINE (METHYL-13C) Tracing
| Research Area | Specific Question | Approach |
|---|---|---|
| Feedback Regulation | How does the intracellular SAM/SAH ratio regulate fluxes through the methionine cycle? | Quantify transmethylation and remethylation rates under varying SAM/SAH levels. |
| Nutrient Sensing | How do cells adapt methionine metabolism in response to nutrient deprivation or excess? | Trace methionine flux in cells cultured under different nutrient conditions. |
| Epigenetic Control | What is the flux of methionine's methyl group towards histone and DNA methylation? nih.gov | Combine 13C tracing with chromatin immunoprecipitation and sequencing (ChIP-seq). |
| Redox Homeostasis | How is methionine metabolism coordinated with glutathione (B108866) synthesis to maintain cellular redox balance? | Simultaneously trace 13C-methionine and a labeled cysteine precursor. |
Applications in Synthetic Biology and Metabolic Engineering for Enhanced Bioproduction
In the fields of synthetic biology and metabolic engineering, L-METHIONINE (METHYL-13C) and other stable isotope tracers are invaluable for optimizing microbial strains for the production of valuable chemicals, fuels, and pharmaceuticals. nih.govresearchgate.net By using 13C-MFA, researchers can obtain a quantitative map of intracellular metabolic fluxes, which helps to identify bottlenecks and inefficient pathways in engineered microorganisms. nih.govresearchgate.net
For instance, when engineering E. coli or Corynebacterium glutamicum to overproduce L-methionine, tracing with labeled substrates can reveal the rate-limiting steps in the biosynthetic pathway and identify competing pathways that divert precursors away from the desired product. sciopen.comnih.gov This information guides further genetic modifications, such as overexpressing key enzymes or deleting genes for competing pathways, to enhance production yields. sciopen.commdpi.com Future applications will involve using L-METHIONINE (METHYL-13C) in high-throughput screening platforms to rapidly assess the metabolic phenotypes of large libraries of engineered strains, accelerating the design-build-test-learn cycle in synthetic biology. nih.gov
Q & A
Q. How can L-Methionine (Methyl-¹³C) be incorporated into experimental designs to study protein synthesis dynamics in mammalian cells?
Answer: L-Methionine (Methyl-¹³C) is used in pulse-chase experiments to quantify protein synthesis and degradation rates. Researchers culture cells in methionine-deficient media supplemented with the labeled compound, allowing selective incorporation into nascent proteins. Post-experiment, proteins are extracted and digested, and isotopic enrichment is quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine synthesis rates . For optimal labeling efficiency, cells should be cultured in methionine-deficient media for at least 3 passages prior to transfection to deplete endogenous methionine reserves .
Q. What methodological considerations are critical when using L-Methionine (Methyl-¹³C) in NMR-based structural studies of proteins?
Answer: Key considerations include:
- Isotopic Purity : Ensure >98% ¹³C enrichment to avoid signal dilution in NMR spectra .
- Sample Preparation : Use deuterated buffers and optimize pH to stabilize protein structure and minimize background noise.
- Spectral Acquisition : Employ ¹³C-filtered NMR experiments (e.g., HSQC) to resolve methyl group signals specifically. The labeled methionine’s methyl group serves as a reporter for protein conformational changes or binding interactions .
Advanced Research Questions
Q. How can conflicting data on isotopic incorporation of L-Methionine (Methyl-¹³C) in fungal secondary metabolite biosynthesis be resolved?
Answer: In studies of fungal metabolites like paraherquamide A, [methyl-¹³C]-L-methionine may fail to incorporate into specific methyl groups (e.g., β-methyl-β-hydroxyproline rings) despite precedents in related pathways . To resolve contradictions:
- Alternative Precursor Testing : Feed [¹³C]-labeled intermediates (e.g., L-isoleucine) to identify biosynthetic branch points.
- Mechanistic Validation : Use [¹³C,²H]-dual-labeled precursors to track hydrogen retention, revealing oxidative cyclization pathways (e.g., four-electron oxidation in isoleucine-to-proline conversion) .
- Multi-Technique Analysis : Combine ¹³C NMR, high-resolution MS, and stable isotope-assisted pathway mapping to confirm labeling patterns .
Q. What strategies optimize the synthesis of L-Methionine (Methyl-¹³C) for high-yield, high-purity applications in metabolic flux analysis?
Answer:
- Temperature and pH Control : Maintain reaction conditions at 33°C and pH 6.5 to maximize enzymatic activity in microbial synthesis systems .
- Substrate Monitoring : Use real-time LC-MS to track intermediate concentrations (e.g., homocysteine) and adjust feeding rates to avoid metabolic bottlenecks.
- Purification Protocols : Employ ion-exchange chromatography followed by recrystallization to achieve >98% purity, critical for minimizing background noise in flux studies .
Q. How can researchers address low signal-to-noise ratios when quantifying L-Methionine (Methyl-¹³C) in low-abundance metabolic intermediates?
Answer:
- Derivatization : Use dansyl chloride or other fluorogenic agents to enhance MS detection sensitivity for trace metabolites .
- Data-Independent Acquisition (DIA) : Implement DIA-MS workflows to capture all fragment ions within a predefined m/z range, improving coverage of low-concentration species.
- Internal Standards : Spike samples with deuterated methionine (e.g., Methyl-D3) as an internal reference to normalize ion suppression effects .
Data Analysis and Contradiction Resolution
Q. What analytical frameworks are recommended for reconciling discrepancies in metabolic flux data derived from L-Methionine (Methyl-¹³C) labeling?
Answer:
- Compartmental Modeling : Use software like INCA or OpenFLUX to model isotopic labeling patterns across intracellular compartments (e.g., mitochondrial vs. cytosolic methionine pools) .
- Statistical Validation : Apply bootstrap analysis to assess confidence intervals for flux estimates, particularly when pathway reversibility or parallel routes (e.g., salvage vs. de novo methylation) introduce variability .
- Cross-Validation with Knockout Strains : Compare flux distributions in wild-type vs. methionine auxotrophic mutants to isolate pathway-specific contributions .
Experimental Design Tables
Q. Table 1. Key Parameters for Metabolic Labeling with L-Methionine (Methyl-¹³C)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
